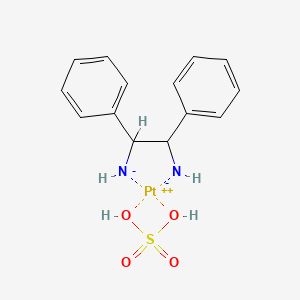![molecular formula C8H12N2O2 B12870566 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of metal-free synthetic routes, can be applied. These methods aim to be eco-friendly and cost-effective, employing catalysts like Cu(I) or Ru(II) for cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a GABA uptake inhibitor and anticonvulsant.
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA uptake inhibitor, which enhances the inhibitory effects of GABA in the central nervous system. This action is mediated through its binding to GABA transporters, thereby preventing the reuptake of GABA into neurons .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-amine: Another isoxazole derivative with similar biological activities.
3-Ethoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one: A structurally related compound with potential therapeutic applications.
Uniqueness
3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 3-position and amine group at the 4-position contribute to its unique pharmacological profile .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methoxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-amine |
InChI |
InChI=1S/C8H12N2O2/c1-11-8-7-5(9)3-2-4-6(7)12-10-8/h5H,2-4,9H2,1H3 |
InChI Key |
ZBKIYVQSCZVDKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC2=C1C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)

![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)


![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)



![(1S,3R,4S,5S)-4-chloro-3-[(1R)-1,3-dihydroxy-2,2-dimethylcyclopropyl]-6,6-dimethyl-2-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B12870562.png)
